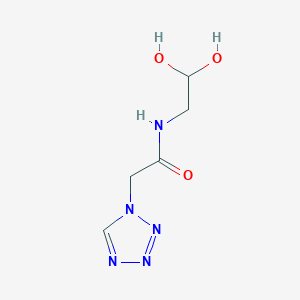

Tetrazolyl acetamide acetal

Vue d'ensemble

Description

Tetrazolyl acetamide acetal is a chemical compound with the molecular formula C5H9N5O3. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing one carbon atom and four nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrazolyl acetamide acetal can be synthesized through several methods. One common approach involves the reaction of substituted amines with triethyl orthoformate and sodium azide in a dimethyl sulfoxide (DMSO) medium. This reaction typically requires heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrazolyl acetamide acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Discovery and Development

Tetrazoles, including tetrazolyl acetamide acetal, are recognized for their role as bioisosteres of carboxylic acids, enhancing the pharmacological properties of compounds. The unique structural attributes of tetrazoles allow them to participate in various biological interactions, making them valuable in drug design. For instance, tetrazole derivatives have been linked to the modulation of TRPA1 (Transient Receptor Potential Ankyrin 1) channels, which are involved in pain perception and inflammatory responses .

Synthesis of Drug Candidates

The Ugi tetrazole four-component reaction has been employed to synthesize diverse analogs that can serve as potential drug candidates. This method allows for the rapid assembly of complex structures from readily available building blocks, facilitating late-stage functionalization of lead compounds . The ability to modify existing drugs through this approach is particularly beneficial in optimizing their efficacy and safety profiles.

Synthetic Applications

Multicomponent Reactions

this compound is involved in multicomponent reactions (MCRs), which are essential for creating libraries of compounds with diverse functionalities. These reactions enable the synthesis of highly substituted compounds that are otherwise difficult to access through traditional methods. For example, the combination of tetrazoles with various isocyanides has led to the development of complex amides that exhibit promising biological activities .

Scalability and Functional Group Compatibility

The reactions involving this compound demonstrate high functional group compatibility and can be scaled up effectively. This scalability is crucial for pharmaceutical applications where large quantities of a compound may be required for clinical trials or commercial production . The robust substrate scope allows chemists to explore a wide range of reactants, leading to the generation of novel compounds with potential therapeutic uses.

Analytical Applications

Quality Control and Method Validation

this compound has been utilized in analytical method development and validation processes, particularly in the pharmaceutical industry. It serves as a reference standard in quality control applications for drugs such as Cefazolin, ensuring the consistency and reliability of pharmaceutical products . The compound's stability and well-defined chemical properties make it suitable for use in various analytical techniques.

Summary Table

| Application Area | Details |

|---|---|

| Pharmaceutical Applications | Modulation of TRPA1 channels; synthesis of drug candidates through Ugi reactions |

| Synthetic Applications | Involvement in multicomponent reactions; scalability and functional group compatibility |

| Analytical Applications | Quality control reference standard; method validation for pharmaceuticals |

Case Studies

-

Ugi Reaction in Drug Discovery

A study demonstrated the successful application of the Ugi tetrazole reaction to synthesize a library of tetrazole-linked dibenzo[b,f][1,4]oxazepines, which are significant in drug discovery due to their biological activity . -

Quality Control Application

In a commercial setting, this compound was used as a reference compound during the production of Cefazolin, showcasing its importance in maintaining quality standards within pharmaceutical manufacturing processes .

Mécanisme D'action

The mechanism of action of tetrazolyl acetamide acetal involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparaison Avec Des Composés Similaires

1H-Tetrazole: A basic tetrazole compound with similar structural features but different functional groups.

2H-Tetrazolium: Another isomer of tetrazole with distinct properties and applications.

5H-Tetrazole: A less common isomer with unique reactivity

Uniqueness: Tetrazolyl acetamide acetal stands out due to its specific combination of the tetrazole ring and acetamide acetal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

Tetrazolyl acetamide acetal is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, known for its electron-rich nature, which plays a crucial role in its biochemical interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions contribute to its versatility in biological applications.

Synthesis Methods

Synthetic Routes:

- General Synthesis: The compound can be synthesized through the reaction of substituted amines with triethyl orthoformate and sodium azide in a dimethyl sulfoxide (DMSO) medium, typically requiring heating to facilitate tetrazole ring formation.

- Industrial Production: Large-scale production often employs similar reagents and conditions, optimized for high yield and purity through advanced purification techniques like recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thus affecting metabolic pathways.

- Metal Ion Complexation: Its ability to form stable complexes with metal ions enhances its biological activity, potentially influencing cellular processes.

Biological Activity

This compound has demonstrated a range of biological activities:

- Antibacterial Activity: Derivatives of this compound have shown potential as antibacterial agents. For instance, certain derivatives exhibited significant zones of inhibition against bacterial strains such as Staphylococcus aureus, with IC50 values ranging from 4.64 to 146.15 μg/mL .

- Anti-inflammatory Properties: Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Potential: Some studies suggest that this compound derivatives could act as anticancer agents by targeting specific cancer cell pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various tetrazole derivatives, including this compound. The results indicated that certain derivatives displayed significant antibacterial activity, with effective inhibition against multiple bacterial strains. This highlights the potential for developing new antibacterial therapies based on this compound.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. This suggests a mechanism through which the compound could exert anti-inflammatory effects, warranting further exploration in vivo.

Comparative Analysis

| Compound | Biological Activity | IC50 (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 4.64 - 146.15 |

| 1H-Tetrazole | Moderate antibacterial | Not specified |

| 2H-Tetrazolium | Limited activity | Not specified |

Propriétés

IUPAC Name |

N-(2,2-dihydroxyethyl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O3/c11-4(6-1-5(12)13)2-10-3-7-8-9-10/h3,5,12-13H,1-2H2,(H,6,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBDCLQAUMOYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)NCC(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675245-47-2 | |

| Record name | 1H-Tetrazole-1-acetamide, N-(2,2-dihydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675245472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAZOLYLACETAMIDE ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKN1XG1XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.